[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
Overview
Description
“[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C10H7ClN2O3S and a molecular weight of 270.69 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid”, involves several steps. The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles . Another method involves the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone gives the corresponding 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles through regioselcective cyclization processes .Molecular Structure Analysis
The molecular structure of “[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” was confirmed by IR, NMR, and high-resolution mass spectra . The synthesized compounds showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM for the most potent compound .Scientific Research Applications
Anticancer Applications
Oxadiazoles, including our compound of interest, have shown potential in the field of anticancer research . They can be utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Vasodilator Applications
Oxadiazoles have also been used in the development of vasodilators . These are medications that open (dilate) blood vessels. They work directly on the muscles in the walls of your arteries, preventing the muscles from tightening and the walls from narrowing .
Anticonvulsant Applications
These compounds have shown potential as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures .
Antidiabetic Applications
Oxadiazoles have been used in the development of antidiabetic medications . These are medications used to stabilize blood sugar levels and prevent or manage diabetes .
Antimicrobial Applications
5-substituted phenyl-1,3,4 oxadiazoles derivatives have been evaluated for antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Pseudomonas aeruginosa and for antifungal activity against Candida albicans and Asperigillusniger .
DNA Quantification
Experimental data showed that fluorescence of certain oxadiazole derivatives could be quenched by DNA. The decreased fluorescence intensity resulting from fluorescence quenching is proportional to DNA concentrations, suggesting that certain oxadiazole derivatives could be used as a new fluorescent probe for quantitative determination of DNA .
Mechanism of Action
Target of Action
Similar compounds in the oxadiazole class have been found to interact with a variety of targets, including various enzymes and receptors
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Oxadiazole derivatives have been found to impact a range of biochemical pathways, often related to their targets
Result of Action
Oxadiazole derivatives have been found to have a range of effects at the molecular and cellular level, often related to their targets and the biochemical pathways they affect
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact how a compound interacts with its targets and how it is metabolized in the body
properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFAVUKCBTPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183739 | |
Record name | 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid | |
CAS RN |
485334-66-5 | |
Record name | 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485334-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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